N-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}-2-phenoxyacetamide
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Overview
Description
N-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}-2-phenoxyacetamide is a compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. These compounds are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties .
Preparation Methods
The synthesis of N-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}-2-phenoxyacetamide typically involves the Hantzsch thiazole synthesis method. This method is a reaction between a substituted thiourea and an α-halo ketone in the presence of a solvent like ethanol . The reaction conditions usually involve refluxing the mixture to facilitate the formation of the thiazole ring. Industrial production methods may involve scaling up this reaction with optimized conditions to ensure high yield and purity.
Chemical Reactions Analysis
N-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}-2-phenoxyacetamide can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the thiazole ring positions.
Common reagents and conditions used in these reactions include solvents like ethanol, catalysts like triethylamine, and specific temperature and pressure conditions to optimize the reaction outcomes. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}-2-phenoxyacetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Due to its biological activities, it is explored for potential therapeutic applications, including as an antimicrobial or anticancer agent.
Mechanism of Action
The mechanism of action of N-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}-2-phenoxyacetamide involves its interaction with specific molecular targets and pathways. The thiazole ring in the compound can interact with enzymes and receptors, leading to various biological effects. For example, it may inhibit bacterial enzymes, leading to antibacterial activity, or interact with inflammatory pathways to exert anti-inflammatory effects .
Comparison with Similar Compounds
N-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}-2-phenoxyacetamide can be compared with other thiazole derivatives, such as:
Sulfathiazole: An antimicrobial drug.
Abafungin: An antifungal agent.
Ritonavir: An antiretroviral drug.
What sets this compound apart is its unique substitution pattern, which may confer distinct biological activities and potential therapeutic applications.
Properties
Molecular Formula |
C19H18N2O2S |
---|---|
Molecular Weight |
338.4 g/mol |
IUPAC Name |
N-[[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl]-2-phenoxyacetamide |
InChI |
InChI=1S/C19H18N2O2S/c1-14-7-9-15(10-8-14)19-21-16(13-24-19)11-20-18(22)12-23-17-5-3-2-4-6-17/h2-10,13H,11-12H2,1H3,(H,20,22) |
InChI Key |
FEVQUWFUPRGZIY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=CS2)CNC(=O)COC3=CC=CC=C3 |
Origin of Product |
United States |
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